2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
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Overview
Description
2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine is a heterocyclic compound that features both pyridine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine typically involves the reaction of 4-bromopyridine with hydrazine to form 4-pyridylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the reduction of the ester group to an amine using a reducing agent such as lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine or pyrazole rings.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine or pyrazole derivatives.
Scientific Research Applications
2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its biological activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyridine and pyrazole rings. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
- 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
- 2-(3-(pyridin-4-yl)-1H-imidazol-1-yl)ethan-1-amine
Uniqueness
2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine is unique due to the specific positioning of the pyridine and pyrazole rings, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H12N4 |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(3-pyridin-4-ylpyrazol-1-yl)ethanamine |
InChI |
InChI=1S/C10H12N4/c11-4-8-14-7-3-10(13-14)9-1-5-12-6-2-9/h1-3,5-7H,4,8,11H2 |
InChI Key |
BHKHZAHZXUOIIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2)CCN |
Origin of Product |
United States |
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